molecular formula C28H28O11 B190548 Aloeresin A CAS No. 74545-79-2

Aloeresin A

Cat. No. B190548
CAS RN: 74545-79-2
M. Wt: 540.5 g/mol
InChI Key: QACRJXSXSVUOFZ-HINKZNOMSA-N
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Description

Aloeresin A is a metabolite of aloesin and is known to be an α-Glucosidase inhibitor . It also exhibits antioxidant properties and acts as a free radical scavenger .


Molecular Structure Analysis

The molecular structure analysis of Aloeresin A involves computational methods such as molecular docking, molecular dynamics (MD) simulation, and density functional theory (DFT) investigations . These methods have shown that Aloeresin A has strong binding energies and stable interactions with its targets .


Chemical Reactions Analysis

Aloeresin A has been found to exhibit strong binding energies with bacterial and host targets, indicating its potential as an inhibitor . Further analysis using MMGBSA and MD simulation reflect higher binding free energies and stable interactions of Aloeresin A with the targets .


Physical And Chemical Properties Analysis

Aloeresin A is a brown solid with a molecular weight of 540.5 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

  • Quantification in Aloe ferox : Aloeresin A, along with other compounds, was quantified in Aloe ferox using Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC–MS). This method is recommended for routine quality control analysis in the commercialization of aloe products (Kanama et al., 2015).

  • High-Performance Liquid Chromatography Determination : A procedure was developed for the determination of aloeresin A and other phenolic compounds in Aloe species. This method employed reversed-phase high-performance liquid chromatography and was used for analyzing various Aloe species (Okamura et al., 1996).

  • Bioactive Secondary Metabolites in Aloe Species : A study investigated the phytochemical profile of 18 Aloe species, focusing on bioactive secondary metabolites in leaf exudates. Aloeresin A was among the compounds analyzed, and the study highlighted the diversity of phytochemicals in Aloe leaf exudates (Cardarelli et al., 2017).

  • Therapeutic Potential of Aloe vera : Aloeresin A was identified as one of the active compounds in Aloe vera with various biological and pharmacological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties (Kumar et al., 2019).

  • Biocatalytic Conversion to Aloesin : A study focused on converting aloeresin A to aloesin, a skin bleaching product, through enzymatic hydrolysis. This research aimed at increasing concentrations of aloesin in aloe bitters extract (Steenkamp et al., 2012).

  • Anti-inflammatory Properties : Aloeresin A was identified in Cape aloe and demonstrated anti-inflammatory properties, reducing the oedematous response induced by Croton oil in mice (Speranza et al., 2005).

  • Antioxidant and Antidiabetic Properties : Two Yemeni Aloe species were investigated for their phytochemical profile and potential antidiabetic activity. Aloeresin A was among the compounds identified, with the extracts showing significant antioxidant activity (Aldayel et al., 2020).

Safety And Hazards

The safety data sheet for Aloeresin A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3/b8-5+/t20-,24-,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACRJXSXSVUOFZ-HINKZNOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloeresin A

CAS RN

74545-79-2
Record name Aloe resin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74545-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloeresin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074545792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALOERESIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73899319HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
G Speranza, A Martignoni, P Manitto - Journal of natural products, 1988 - ACS Publications
… of Cape aloe, which we have named iso-aloeresin A. Its structure … -aloeresin A was confirmed conclusively by chemical correlation. On irradiation of an aqueous solution of aloeresin A [1…
Number of citations: 34 pubs.acs.org
M Dell'Agli, F Giavarini, P Ferraboschi… - Journal of agricultural …, 2007 - ACS Publications
… quantification of aloesin and aloeresin A in alcoholic beverages … Aloeresin A was obtained by Sephadex LH20 and silica gel … (>99% purity) and 34 mg of aloeresin A (>98% purity) were …
Number of citations: 15 pubs.acs.org
M Zahn, T Trinh, ML Jeong, D Wang… - … Journal of Plant …, 2008 - Wiley Online Library
… to make a mixed aloesin–aloeresin a standard (the two standard … aloeresin a mixed standard solution was prepared by weighing an appropriate amount of aloesin and aloeresin a …
L Steenkamp, K Mathiba, P Steenkamp… - Journal of Industrial …, 2012 - academic.oup.com
… hydrolysis method for converting aloeresin A to aloesin, … were screened for the conversion of aloeresin A. An esterase (… of providing conversion of pure aloeresin A, with the protease …
Number of citations: 2 academic.oup.com
AM Viljoen, BE Van Wyk - Taxon, 1999 - Wiley Online Library
… 2 (1 = aloesin; 2 = aloeresin A; 3 = aloeresin E; 4 = aloeresin F; 5 = homonataloin 8; 6 = homonataloin A; 7 = nataloin B; 8 = nataloin A). … Aloeresin A …
Number of citations: 21 onlinelibrary.wiley.com
M Mikayoulou, F Mayr, V Temml, A Pandian, I Vermaak… - Fitoterapia, 2021 - Elsevier
… subsequently, aloesin and aloeresin A was isolated from A. … Aloeresin A was determined to be a substrate of mushroom … chromones such as aloesin, aloeresin A and isoaloeresin A as …
Number of citations: 20 www.sciencedirect.com
P Gramatica, D Monti, G Speranza, P Manitto - Tetrahedron Letters, 1982 - Elsevier
… Aloeresin A, a major constituent of Cape Aloe, is shown to be 2′-O-(E)-p-coumaroyl aloesin ( 3 ) instead of 6′-O-(E)-p-coumaroyl aloesin ( 2 ) as accepted so far. … These are …
Number of citations: 49 www.sciencedirect.com
Y Gutterman, E Chauser-Volfson - Biochemical systematics and Ecology, 2000 - Elsevier
Aloe arborescens is a large, multi-stemmed shrub. It is used as hedge plants to protect agricultural fields or stock and as horticultural plants in gardens. In natural habitats it is one of the …
Number of citations: 100 www.sciencedirect.com
J Roshni, SF Ahmad, A Wani, SSSJ Ahmed - Molecules, 2023 - mdpi.com
… of aloeresin-A with the targets. In addition, DFT studies reveal the chemical reactiveness of aloeresin-A through quantum chemical calculations. Hence, our findings show aloeresin-A to …
Number of citations: 6 www.mdpi.com
N Jong-Anurakkun, MR Bhandari, G Hong, J Kawabata - Fitoterapia, 2008 - Elsevier
… Aloeresin A, which has been known as a constituent of Aloe ferox [7], exhibited significant … In this study we reported the aloeresin A from Chinese aloes and its inhibitory activity against …
Number of citations: 43 www.sciencedirect.com

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